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molecular formula C11H17NO3 B2687724 Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 204132-37-6

Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No. B2687724
M. Wt: 211.261
InChI Key: CDFOYUMGBSSYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919315B1

Procedure details

An 1 N aqueous solution of lithium hydroxide (227 ml, 227 mmol) was added to a solution of 2-oxo-1-azaspiro[3.3]heptane-1-carboxylic acid tert-butylester (48 g, 0.227 mmol) in tetrahydrofuran (200 ml). The reaction mixture was stirred for 2 h. Diethyl ether (200 ml) and water (200 ml) were added. The mixture was stirred for 16 h. The organic layer was isolated. The aqueous phase was extracted with diethyl ether (200 ml). The aqueous phase was acidified with a 10% aqueous solution of sodium hydrogen sulfate until pH 3. The formed precipitation was filtered off, washed with water, and dried in vacuo, to give 38.84 g of (1-(tert-butoxycarbonylamino)cyclobutyl)acetic acid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
227 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[C:3]([O:7][C:8]([N:10]1[C:13]2([CH2:16][CH2:15][CH2:14]2)[CH2:12][C:11]1=[O:17])=[O:9])([CH3:6])([CH3:5])[CH3:4].C([O:20]CC)C.O>O1CCCC1>[C:3]([O:7][C:8]([NH:10][C:13]1([CH2:12][C:11]([OH:17])=[O:20])[CH2:16][CH2:15][CH2:14]1)=[O:9])([CH3:6])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
227 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
48 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC12CCC2)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether (200 ml)
CUSTOM
Type
CUSTOM
Details
The formed precipitation
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(CCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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